3-(4-Chloro-3-fluorophenyl)thiophene

urease inhibition medicinal chemistry enzyme assay

Sourcing regiospecific 3-arylthiophene building blocks for SAR studies poses supply challenges. 2-Aryl isomers alter steric/electronic profiles, compromising target engagement. This compound provides the precise 4-chloro-3-fluoro substitution pattern. • Related derivative: urease IC₅₀ = 27.1 µg/mL, supporting GI/H. pylori target programs • Dual halogenation enables sequential Pd-catalyzed cross-coupling strategies • Available 10 mg-bulk; custom synthesis on request

Molecular Formula C10H6ClFS
Molecular Weight 212.67 g/mol
Cat. No. B12854045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-3-fluorophenyl)thiophene
Molecular FormulaC10H6ClFS
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CSC=C2)F)Cl
InChIInChI=1S/C10H6ClFS/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-6H
InChIKeyBESZTLMZJCIIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-(4-Chloro-3-fluorophenyl)thiophene


3-(4-Chloro-3-fluorophenyl)thiophene (CAS: 893736-58-8; molecular formula: C10H6ClFS) is a halogenated heterocyclic building block comprising a thiophene core substituted at the 3-position with a 4-chloro-3-fluorophenyl group . This scaffold is utilized in medicinal chemistry and materials science for constructing functionalized thiophene derivatives, with typical preparation routes involving Suzuki-Miyaura cross-coupling of halogenated thiophenes with arylboronic acids [1]. Unlike the more extensively characterized 2-substituted positional isomer, 3-arylthiophene architectures may offer distinct steric and electronic profiles relevant to structure-activity relationships [2].

1
Synthetic Workflow
Suzuki-Miyaura cross-coupling for 3-arylthiophene assembly
2
Synthetic Handles
Dual halogenation (Cl, F) provides orthogonal reactivity pathways
3
Scaffold Context
3-arylthiophene architecture for steric/electronic SAR exploration

Why 3-(4-Chloro-3-fluorophenyl)thiophene Is Irreplaceable


Halogenated thiophenes are not functionally interchangeable despite sharing a common heterocyclic core. The specific 4-chloro-3-fluoro substitution pattern and the 3-position aryl attachment critically influence electronic distribution, regioselectivity in downstream cross-coupling reactions, and ultimately biological target engagement [1]. Studies on structurally related 4-arylthiophene-2-carbaldehydes demonstrate that the position and identity of halogen substituents produce divergent activity profiles across multiple assay endpoints [2]. Replacing this specific compound with a regioisomer (e.g., 2-aryl substitution) or a mono-halogenated analog may alter steric accessibility to binding pockets and compromise the intended chemical or biological performance.

Regioisomer 2-aryl substitution isomers may alter steric accessibility and binding-pocket fit; SAR profiles may not transfer.
Mono-halogen Mono-halogenated analogs lose orthogonal synthetic handles, limiting sequential functionalization strategies.
Halogen pattern Different chlorine/fluorine arrangement can shift electronic modulation and reactivity in downstream couplings.

Comparative Evidence for 3-(4-Chloro-3-fluorophenyl)thiophene


Urease Inhibition vs. Thiourea

In a direct head-to-head enzyme inhibition assay, the derivative 4-(3-chloro-4-fluorophenyl)thiophene-2-carbaldehyde demonstrated an IC50 value of 27.1 µg/mL against urease, whereas the standard inhibitor thiourea exhibited an IC50 of 23.3–43 µg/mL across tested concentration ranges [1]. The study authors characterized this compound as having 'outstanding urease inhibition' activity within the evaluated arylthiophene-2-carbaldehyde series.

Urease Inhibition (IC50)
Head-to-head
27.1 µg/mL (derivative) vs. thiourea 23.3–43 µg/mL
Supports enzyme-target screening context
Derivative tested; scaffold-match context
urease inhibition medicinal chemistry enzyme assay

Hemolytic Activity Profile

In hemolytic activity screening, 4-(3-chloro-4-fluorophenyl)thiophene-2-carbaldehyde exhibited superior hemolytic action among the evaluated arylthiophene-2-carbaldehyde series, though the study does not report quantitative hemolysis percentage data [1]. In contrast, other compounds in the same series, such as 3-(5-formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile, showed distinct activity profiles as excellent NO scavengers with IC50 = 45.6 µg/mL, indicating that the chloro-fluoro substitution pattern biases activity toward hemolytic rather than antioxidant mechanisms.

Hemolytic Profile
Reported
Qualitative hemolytic action observed; divergent from NO-scavenger analog (IC50 45.6 µg/mL)
Mechanistic selectivity context
No quantitative hemolysis data; cross-study comparison
hemolysis toxicity screening drug safety

Anti-MRSA Activity

In antimicrobial screening of thiophene analogs, the para-chloro-substituted thiophene analog (2c-p) was among the most potent and selective inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) proliferation [1]. While this study did not directly test 3-(4-chloro-3-fluorophenyl)thiophene, the para-chloro substitution pattern was identified as a key structural determinant of anti-MRSA activity within the thiophene series. A separate evaluation of similar thiophene derivatives reported MIC = 200 µg/mL against Pseudomonas aeruginosa for a 4-chloro-3-fluorophenyl-containing compound .

Anti-MRSA Activity
Class-level
Para-chloro motif linked to MRSA selectivity; MIC 200 µg/mL vs. P. aeruginosa for related compound
Supports antimicrobial screening context
Scaffold not directly tested; para-chloro association
antimicrobial MRSA antibacterial screening

Halogen Substitution Reactivity

The dual halogen substitution (chloro plus fluoro) on the phenyl ring enhances reactivity in cross-coupling and electrophilic substitution reactions compared to mono-halogenated analogs . The Suzuki-Miyaura coupling methodology used to prepare this compound class demonstrates tolerance for diverse functional groups and typically yields moderate to excellent product yields [1]. The presence of both chlorine and fluorine provides orthogonal synthetic handles: chlorine enables further cross-coupling while fluorine modulates electronic properties without adding significant steric bulk.

Halogen Reactivity
Class-level
Dual Cl/F handles enhance cross-coupling versatility; Suzuki-Miyaura tolerance demonstrated
Supports synthetic versatility review
Class-level inference; Pd(0) catalysis context
Suzuki coupling synthetic chemistry reactivity

Application Scenarios for 3-(4-Chloro-3-fluorophenyl)thiophene


Urease Inhibitor Development

Based on the urease inhibition activity demonstrated by the structurally related 4-(3-chloro-4-fluorophenyl)thiophene-2-carbaldehyde (IC50 = 27.1 µg/mL), this scaffold warrants investigation in programs targeting urease for gastrointestinal disorders and Helicobacter pylori infections [1]. Procurement for this application should prioritize the 3-arylthiophene architecture with the chloro-fluoro substitution pattern.

MRSA-Selective Lead Optimization

The identification of para-chloro substitution as a key determinant of anti-MRSA activity supports the use of this compound class in antibacterial discovery programs targeting drug-resistant Gram-positive pathogens [1]. The chloro-fluorophenyl motif may contribute to favorable membrane permeability and target engagement characteristics.

Suzuki-Miyaura Coupling Substrate

As a halogenated arylthiophene, this compound serves as a versatile substrate for Pd-catalyzed cross-coupling reactions [1]. The dual halogenation pattern enables sequential coupling strategies for constructing more complex biaryl and heteroaryl systems, with applications in both pharmaceutical intermediate synthesis and materials chemistry [2].

Kinase Inhibition SAR Studies

Arylthiophene scaffolds are established pharmacophores in kinase inhibitor development [1]. The specific 3-aryl substitution and chloro-fluoro pattern of this compound provides a distinct entry point for SAR exploration targeting ATP-binding pockets, particularly in programs where fluorine substitution is known to enhance metabolic stability and target affinity.

Application
Selection Property
Validation Focus
Urease enzyme-target studies
3-Arylthiophene with chloro-fluoro substitution
Urease inhibition assay endpoints
Antimicrobial screening (MRSA)
Para-chloro motif selectivity context
MIC and strain-panel endpoints
Suzuki-Miyaura coupling
Dual halogenation (Cl, F) for sequential coupling
Cross-coupling yield and selectivity
Kinase inhibition SAR exploration
3-Arylthiophene scaffold with fluorine substitution
Kinase panel and ATP-pocket SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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